molecular formula C14H13ClFNO4S B5306227 N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B5306227
M. Wt: 345.8 g/mol
InChI Key: KGNRCCUQWNRIPY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical stability and biological activity.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-14(13(8-10)21-2)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNRCCUQWNRIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial agent due to its sulfonamide moiety.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide
  • N-(2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide
  • N-(4-chloro-2-fluorophenyl)-benzenesulfonamide

Comparison: N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity compared to its analogs. The methoxy groups further contribute to its distinct chemical properties, making it a valuable compound in various applications.

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